
11-Ketodehydroepiandrosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Ketodehydroepiandrosterone, also known as 11-Keto DHEA, is a naturally occurring steroid hormone. It is a derivative of dehydroepiandrosterone and is involved in various physiological processes. This compound is known for its role in the biosynthesis of androgens and estrogens, making it a significant molecule in endocrinology and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Ketodehydroepiandrosterone is synthesized from dehydroepiandrosterone through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme catalyzes the oxidation of the hydroxyl group at the 11th position to form the ketone group, resulting in this compound.
Industrial Production Methods: The industrial production of this compound typically involves the biotransformation of dehydroepiandrosterone using microbial or enzymatic processes. These methods are preferred due to their specificity and efficiency in producing high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Ketodehydroepiandrosterone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves reagents such as halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various hydroxylated or ketone derivatives of this compound, which are significant in further biochemical transformations .
Applications De Recherche Scientifique
11-Ketodehydroepiandrosterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular metabolism and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in conditions like adrenal insufficiency and metabolic disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and supplements
Mécanisme D'action
The mechanism of action of 11-Ketodehydroepiandrosterone involves its conversion to active androgens and estrogens. It binds to androgen and estrogen receptors, modulating gene expression and influencing various physiological processes. The enzyme 11β-hydroxysteroid dehydrogenase type 1 plays a crucial role in its biosynthesis and regulation .
Comparaison Avec Des Composés Similaires
11-Ketotestosterone: Another 11-oxygenated androgen with similar androgenic activity.
11-Ketodihydrotestosterone: A potent androgen involved in prostate cancer progression.
11-Ketoandrosterone: A metabolite of androsterone with androgenic properties
Uniqueness: 11-Ketodehydroepiandrosterone is unique due to its specific role in the biosynthesis of both androgens and estrogens, making it a versatile molecule in endocrine research. Its ability to modulate multiple hormonal pathways distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h3,12-14,17,20H,4-10H2,1-2H3/t12-,13-,14-,17+,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUCIWJVXFEWAS-OSJMQMFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2C(=O)CC4(C3CCC4=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043175 |
Source


|
| Record name | 11-Ketodehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17520-02-4 |
Source


|
| Record name | 11-Ketodehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
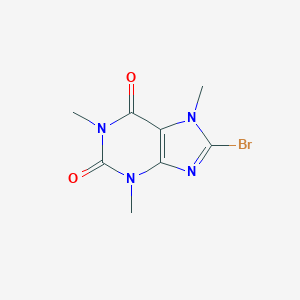
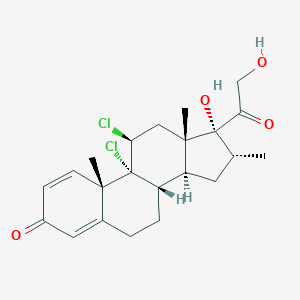

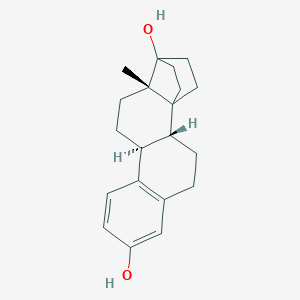
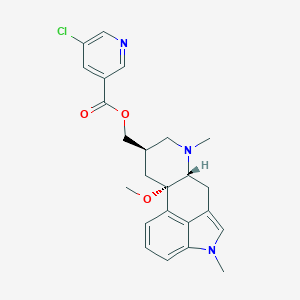
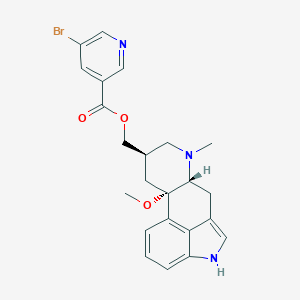
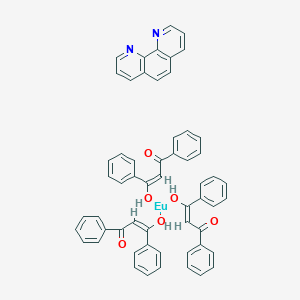
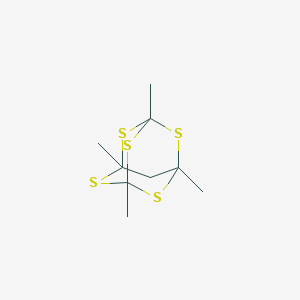
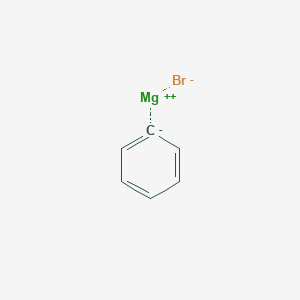
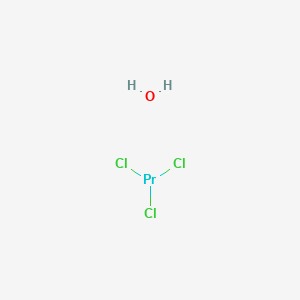
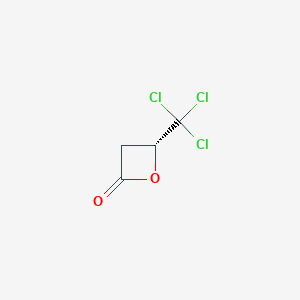
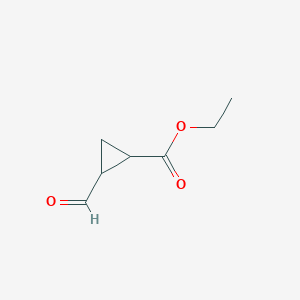

![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)
